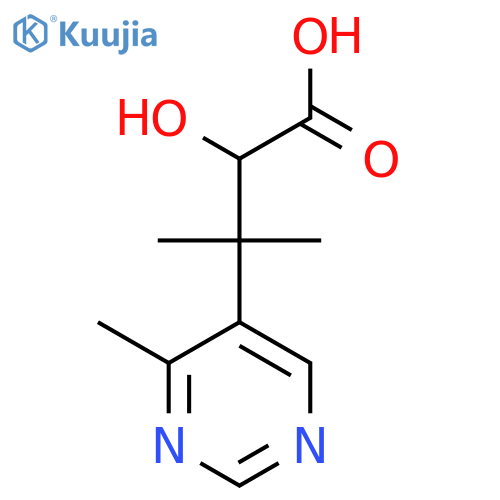Cas no 2229112-01-8 (2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)

2229112-01-8 structure
商品名:2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid
- 2229112-01-8
- EN300-1751746
-
- インチ: 1S/C10H14N2O3/c1-6-7(4-11-5-12-6)10(2,3)8(13)9(14)15/h4-5,8,13H,1-3H3,(H,14,15)
- InChIKey: FTYXPXPRLLFEOZ-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C(C)(C)C1=CN=CN=C1C
計算された属性
- せいみつぶんしりょう: 210.10044231g/mol
- どういたいしつりょう: 210.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1751746-0.05g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 0.05g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1751746-0.1g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 0.1g |
$1585.0 | 2023-09-20 | ||
| Enamine | EN300-1751746-2.5g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 2.5g |
$3530.0 | 2023-09-20 | ||
| Enamine | EN300-1751746-5.0g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 5g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1751746-1g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 1g |
$1801.0 | 2023-09-20 | ||
| Enamine | EN300-1751746-0.25g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 0.25g |
$1657.0 | 2023-09-20 | ||
| Enamine | EN300-1751746-0.5g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 0.5g |
$1728.0 | 2023-09-20 | ||
| Enamine | EN300-1751746-5g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 5g |
$5221.0 | 2023-09-20 | ||
| Enamine | EN300-1751746-10g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 10g |
$7742.0 | 2023-09-20 | ||
| Enamine | EN300-1751746-10.0g |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid |
2229112-01-8 | 10g |
$7742.0 | 2023-06-03 |
2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid 関連文献
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034
2229112-01-8 (2-hydroxy-3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid) 関連製品
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
